[1,1'-Biphenyl]-4-yl 4-bromobenzoate
Description
[1,1'-Biphenyl]-4-yl 4-bromobenzoate is a brominated biphenyl ester characterized by a biphenyl backbone substituted with a 4-bromobenzoate group. This structure combines the aromatic stability of biphenyl systems with the electronic effects of bromine and the ester functional group, making it relevant in pharmaceutical and materials chemistry. Its synthesis typically involves bromination and esterification steps, as seen in related compounds (e.g., ).
Properties
Molecular Formula |
C19H13BrO2 |
|---|---|
Molecular Weight |
353.2 g/mol |
IUPAC Name |
(4-phenylphenyl) 4-bromobenzoate |
InChI |
InChI=1S/C19H13BrO2/c20-17-10-6-16(7-11-17)19(21)22-18-12-8-15(9-13-18)14-4-2-1-3-5-14/h1-13H |
InChI Key |
WNEUXFZIPBYWGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-yl 4-bromobenzoate typically involves the esterification of 4-bromobenzoic acid with [1,1’-Biphenyl]-4-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring the mixture at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of [1,1’-Biphenyl]-4-yl 4-bromobenzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-4-yl 4-bromobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The biphenyl moiety can undergo oxidation to form biphenyl derivatives with additional functional groups.
Reduction Reactions: The ester group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Formation of biphenyl derivatives with various substituents.
Oxidation: Formation of biphenyl carboxylic acids or ketones.
Reduction: Formation of biphenyl alcohols.
Scientific Research Applications
[1,1’-Biphenyl]-4-yl 4-bromobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-yl 4-bromobenzoate involves its interaction with specific molecular targets. The biphenyl moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the bromobenzoate group can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(a) 4-Bromobiphenyl (CAS 92-66-0)
- Structure : Lacks the benzoate ester; bromine is directly attached to the biphenyl system.
- Properties : Simpler structure with lower polarity, leading to higher volatility compared to the ester derivative.
- Applications : Used in materials science (e.g., organic electronics) rather than biological systems.
(b) (4'-Bromo-[1,1'-biphenyl]-4-yl)(phenyl)methanone
- Structure : Replaces the ester with a ketone group.
- Properties : Increased electrophilicity due to the ketone, enhancing reactivity in nucleophilic additions.
- Applications: Utilized in luminescence studies and as a precursor for organometallic complexes.
(c) 1-[1,1′-Biphenyl]-4-yl-2-bromoethanone (CAS 135-73-9)
Substituent Position and Electronic Effects
(a) 4-Bromo-4-biphenylboronic Acid
- Structure : Boronic acid substituent at the 4-position.
- Properties : Enables Suzuki-Miyaura couplings for carbon-carbon bond formation.
- Applications : Key in synthesizing extended biphenyl systems for organic semiconductors.
(b) Methyl 4-((4'-chloro-[1,1'-biphenyl])-4-sulfonamido)benzoate
- Structure : Chlorine substituent and sulfonamido group.
- Properties : Enhanced hydrogen-bonding capacity due to sulfonamide, increasing solubility in polar solvents.
- Applications: Potential use in protease inhibitor drug design.
Data Table: Comparative Overview
| Compound | Functional Group | Key Substituent | Applications |
|---|---|---|---|
| [1,1'-Biphenyl]-4-yl 4-bromobenzoate | Benzoate ester | 4-Bromo | Dermatological agents, materials |
| 4-Bromobiphenyl | None | 4-Bromo | Organic electronics |
| (4'-Bromo-biphenyl-4-yl)methanone | Ketone | 4-Bromo | Luminescence studies |
| 4-Bromo-4-biphenylboronic Acid | Boronic acid | 4-Bromo | Suzuki couplings |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
